3-(4-Methoxyanilino)prop-2-enal
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyanilino)prop-2-enal can be achieved through various synthetic routes. One common method involves the condensation of 4-methoxyaniline with acrolein under acidic conditions. The reaction typically proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyanilino)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-methoxyphenyl)propanoic acid.
Reduction: Formation of 3-(4-methoxyphenyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyanilino)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties
Mechanism of Action
The mechanism of action of 3-(4-Methoxyanilino)prop-2-enal involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent adducts, which may alter the function of the target molecules. The specific pathways involved depend on the biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: Similar structure but lacks the methoxy group.
4-Methoxycinnamaldehyde: Similar structure with a methoxy group at the para position.
Aniline derivatives: Compounds with similar aromatic amine functionality
Uniqueness
3-(4-Methoxyanilino)prop-2-enal is unique due to the presence of both an aldehyde group and a methoxy-substituted phenyl ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
51218-01-0 |
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Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-(4-methoxyanilino)prop-2-enal |
InChI |
InChI=1S/C10H11NO2/c1-13-10-5-3-9(4-6-10)11-7-2-8-12/h2-8,11H,1H3 |
InChI Key |
BQOAYKKXCORCTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC=O |
Origin of Product |
United States |
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